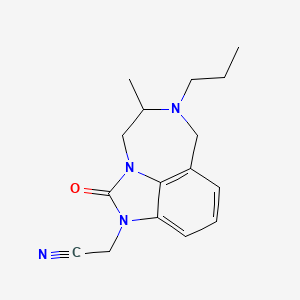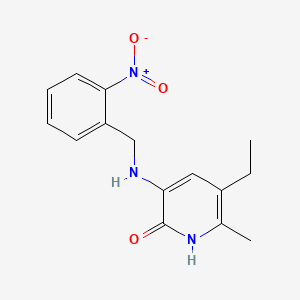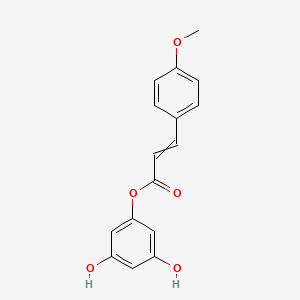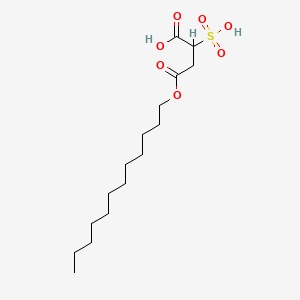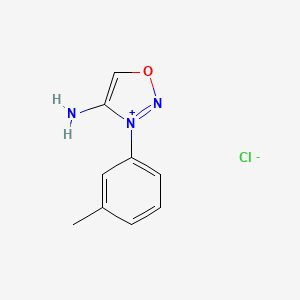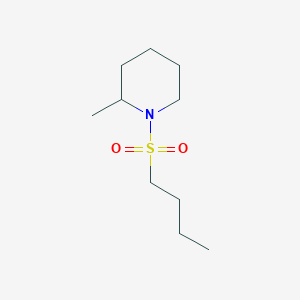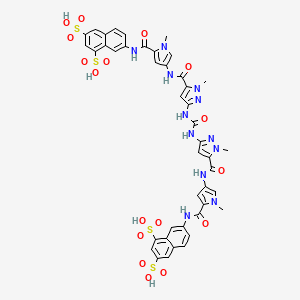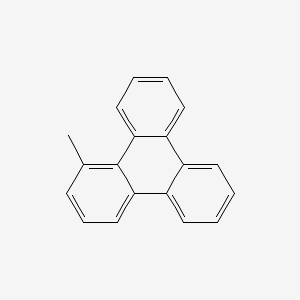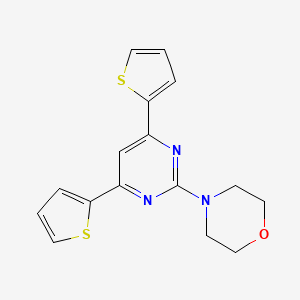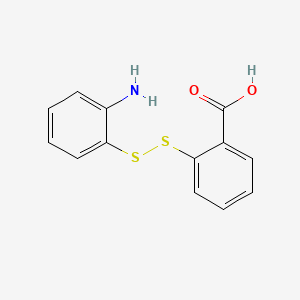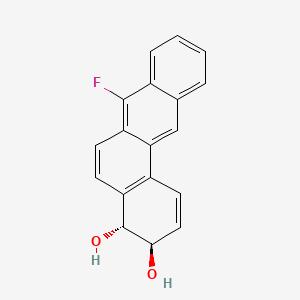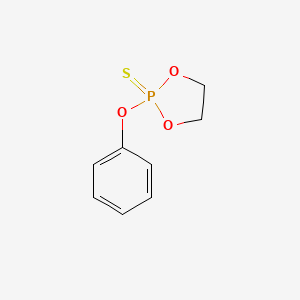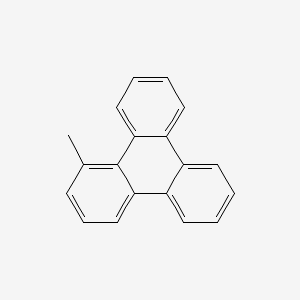
1-Methyltriphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyltriphenylene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a triphenylene core with a methyl group attached to one of the benzene rings. This compound is known for its planar structure and delocalized π-electron system, which contributes to its unique chemical properties .
Métodos De Preparación
1-Methyltriphenylene can be synthesized through various methods. One common synthetic route involves the reaction of diphenyleneiodonium trifluoromethanesulfonate with 2-chloro-3-methylbenzoic acid. This reaction typically requires the presence of a palladium catalyst and potassium carbonate in 1-methyl-pyrrolidin . Industrial production methods may vary, but they generally involve similar catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Methyltriphenylene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially hydrogenated products.
Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other functional groups using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include palladium catalysts, potassium carbonate, and various solvents like dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyltriphenylene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research has explored its potential effects on biological systems, particularly its interactions with cellular components.
Medicine: While not widely used in medicine, its derivatives are studied for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-Methyltriphenylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of materials and affect their performance in various applications. The pathways involved include the formation of intermolecular π-π stacking, which enhances electron mobility and stability .
Comparación Con Compuestos Similares
1-Methyltriphenylene can be compared with other polycyclic aromatic hydrocarbons, such as:
Triphenylene: Lacks the methyl group, resulting in different electronic properties.
Phenanthrene: Has a different arrangement of benzene rings, leading to distinct chemical behavior.
Chrysene: Contains four fused benzene rings, similar to triphenylene but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications in various fields .
Propiedades
Número CAS |
41637-89-2 |
|---|---|
Fórmula molecular |
C19H14 |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
1-methyltriphenylene |
InChI |
InChI=1S/C19H14/c1-13-7-6-12-18-16-9-3-2-8-14(16)15-10-4-5-11-17(15)19(13)18/h2-12H,1H3 |
Clave InChI |
DUFXBFANDZVWSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=CC=CC=C3C4=CC=CC=C4C2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


